molecular formula C10H14ClN3O B2567276 n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide CAS No. 2224189-27-7

n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide

Cat. No.: B2567276
CAS No.: 2224189-27-7
M. Wt: 227.69
InChI Key: MEQYVUHJVMXXGZ-UHFFFAOYSA-N
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Description

n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a dimethyl group, along with a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-5-9(15)13(3)6-8-7(2)12-14(4)10(8)11/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQYVUHJVMXXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN(C)C(=O)C=C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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